molecular formula C16H15N5O6S2 B2510017 N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351608-73-5

N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2510017
CAS RN: 1351608-73-5
M. Wt: 437.45
InChI Key: ZVIGZFAJKCUFEU-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H15N5O6S2 and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Thiophene and Oxadiazole Derivatives

Thiophene and oxadiazole derivatives are known for their wide range of biological activities. Studies have shown that replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring, such as thiophene, in biologically active molecules can retain or even enhance their activity. This principle has been applied to evaluate the carcinogenic potential of thiophene analogues of known carcinogens, indicating potential carcinogenicity based on in vitro assays. However, the in vivo carcinogenic potential of these compounds remains uncertain (Ashby et al., 1978).

Cardiovascular Activity

Indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties have been studied for their cardiovascular activity. Compounds with these structural features have shown variations in blood pressure, heart rate, and peripheral site action, suggesting their potential utility in cardiovascular disease management (Singh et al., 2014).

Pharmacological Potential of 1,3,4-Thiadiazoles and Oxadiazoles

The 1,3,4-oxadiazole ring, recognized for its structural similarity to carboxylic, amide, and ester groups, enhances pharmacological activity by engaging in hydrogen bonding with various enzymes and receptors. Literature reviews highlight the broad pharmacological potential of 1,3,4-thiadiazole and oxadiazole derivatives, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This underlines the importance of these heterocycles in medicinal chemistry and drug development (Lelyukh, 2019; Verma et al., 2019).

Synthetic and Pharmacological Research

Recent research efforts have concentrated on synthesizing and evaluating the pharmacological activities of oxadiazole derivatives, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole, due to their favorable physical, chemical, and pharmacokinetic properties. These derivatives have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).

properties

IUPAC Name

oxalic acid;N-(1,3-thiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2.C2H2O4/c20-11(16-14-15-3-5-23-14)8-19-6-9(7-19)13-17-12(18-21-13)10-2-1-4-22-10;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,15,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIGZFAJKCUFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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